5-amino-2-fluoro-N-methylbenzene-1-sulfonamide 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094887-98-5
VCID: VC3346227
InChI: InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
SMILES: CNS(=O)(=O)C1=C(C=CC(=C1)N)F
Molecular Formula: C7H9FN2O2S
Molecular Weight: 204.22 g/mol

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

CAS No.: 1094887-98-5

Cat. No.: VC3346227

Molecular Formula: C7H9FN2O2S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide - 1094887-98-5

Specification

CAS No. 1094887-98-5
Molecular Formula C7H9FN2O2S
Molecular Weight 204.22 g/mol
IUPAC Name 5-amino-2-fluoro-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Standard InChI Key PFEAQGIRENOXFR-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=C(C=CC(=C1)N)F
Canonical SMILES CNS(=O)(=O)C1=C(C=CC(=C1)N)F

Introduction

Chemical Identity and Structural Properties

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. This specific compound has a CAS registry number of 1094887-98-5, which serves as its unique chemical identifier in scientific databases and regulatory contexts . The compound features a benzene ring with specific substitution patterns that define its chemical behavior.

Basic Identification Parameters

The compound can be identified through several standardized chemical identifiers as presented in the following table:

ParameterValue
Chemical Name5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
CAS Number1094887-98-5
Molecular FormulaC₇H₉FN₂O₂S
Molecular Weight204.22 g/mol
SMILES NotationO=S(C1=CC=C(F)C=C1N)(NC)=O
MDL NumberMFCD11115613

The molecular structure features a benzene ring with an amino group at position 5, a fluorine atom at position 2, and a methylsulfonamide group at position 1. This arrangement of functional groups contributes to the compound's chemical behavior and potential reactivity in various chemical environments.

Safety AspectRecommendation
Eye ProtectionWear appropriate protective eyeglasses or chemical safety goggles
Skin ProtectionHandle with gloves inspected prior to use; proper glove removal technique should be followed
Body ProtectionComplete suit protecting against chemicals may be necessary depending on quantities handled
Respiratory ProtectionEnsure adequate ventilation, especially in confined areas
Environmental ProtectionPrevent leakage or spillage; do not let product enter drains

These recommendations align with standard laboratory practices for handling chemicals with uncertain hazard profiles .

Emergency Response Measures

The safety data sheet provides guidance for emergency situations involving this compound:

Emergency ScenarioResponse Measure
InhalationRemove victim to fresh air; seek medical attention in severe cases
Skin ContactImmediately wash with copious amounts of water for at least 15 minutes; remove contaminated clothing
Eye ContactFlush with plenty of water for at least 15 minutes; remove contact lenses if present; seek medical attention
IngestionWash out mouth with copious amounts of water for at least 15 minutes; seek medical attention
FireUse dry sand, dry chemical or alcohol-resistant foam for extinction; wear self-contained breathing apparatus

These measures represent standard protocols for chemical emergencies and should be followed in conjunction with facility-specific emergency procedures .

Applications and Research Significance

Structural Significance

The specific substitution pattern of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide may confer unique chemical reactivity:

  • The amino group at position 5 provides a site for further functionalization through various reactions

  • The fluorine at position 2 can influence the electronic distribution within the molecule

  • The N-methylsulfonamide moiety presents opportunities for hydrogen bonding and potential interaction with biological targets

These structural features collectively contribute to the compound's potential utility in diverse research contexts, though specific applications would require experimental investigation.

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